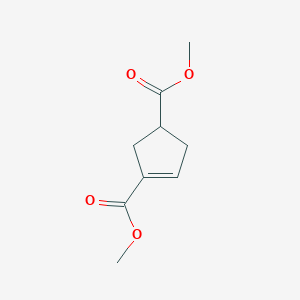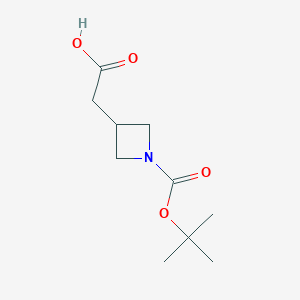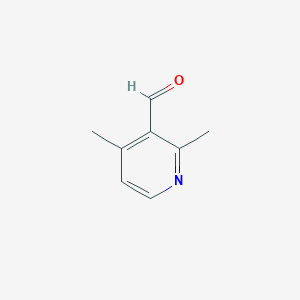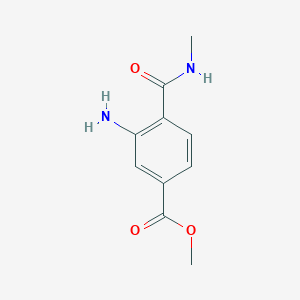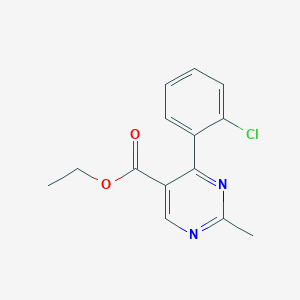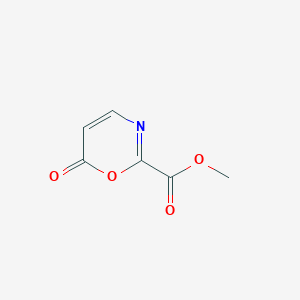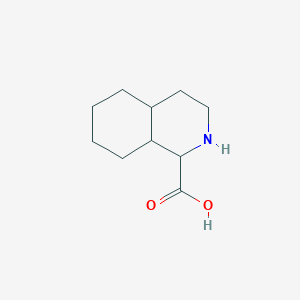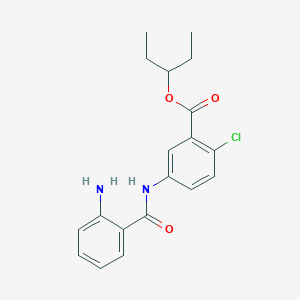
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester, also known as ethyl 5-(2-amino-2-oxoethyl)-2-chlorobenzoylbenzoate, is a synthetic compound that has been widely used in scientific research. This compound is a member of the benzoylbenzoic acid ester family and has been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, and it is likely that benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester exerts its anti-cancer effects through a similar mechanism.
Effets Biochimiques Et Physiologiques
In addition to its anti-cancer activity, benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester has been shown to exhibit a range of other biochemical and physiological effects. For example, it has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester is its high potency and selectivity against cancer cells. This makes it an ideal tool compound for studying the molecular mechanisms of cancer cell growth and apoptosis. However, the compound has some limitations for lab experiments. For example, it is relatively unstable in aqueous solutions and can undergo hydrolysis to form the corresponding benzoic acid derivative. Additionally, the compound has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester. One area of interest is the development of more stable and soluble analogs of the compound that retain its anti-cancer activity. Additionally, there is interest in exploring the potential applications of the compound in the treatment of other diseases, such as neurological disorders. Finally, further research is needed to fully elucidate the mechanism of action of the compound and to identify potential molecular targets for future drug development.
Méthodes De Synthèse
The synthesis of benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester involves the reaction of 5-(2-amino-2-oxoBenzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester)-2-chlorobenzoic acid with Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester 2-amino-3-phenylpropanoate in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimBenzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esteraminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for several hours, followed by purification using column chromatography. This method has been reported to yield the compound in good to excellent yields.
Applications De Recherche Scientifique
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl esterpropyl ester has been extensively used in scientific research as a tool compound to study various biological processes. One of the most common applications of this compound is in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
178870-07-0 |
|---|---|
Nom du produit |
Benzoic acid, 5-((2-aminobenzoyl)amino)-2-chloro-, 1-ethylpropyl ester |
Formule moléculaire |
C19H21ClN2O3 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chlorobenzoate |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-13(4-2)25-19(24)15-11-12(9-10-16(15)20)22-18(23)14-7-5-6-8-17(14)21/h5-11,13H,3-4,21H2,1-2H3,(H,22,23) |
Clé InChI |
STAIRPNFMDNAIJ-UHFFFAOYSA-N |
SMILES |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
SMILES canonique |
CCC(CC)OC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2N)Cl |
Autres numéros CAS |
178870-07-0 |
Synonymes |
pentan-3-yl 5-[(2-aminobenzoyl)amino]-2-chloro-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




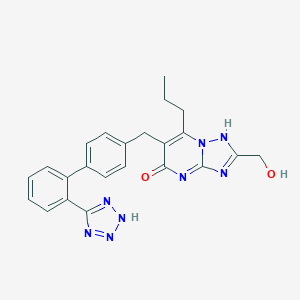

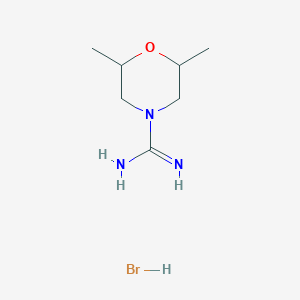
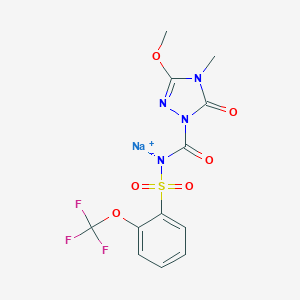
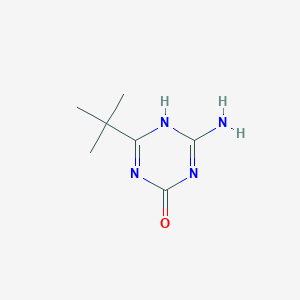
![2-(4-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B66235.png)
